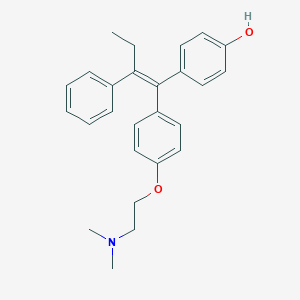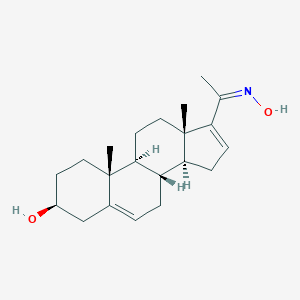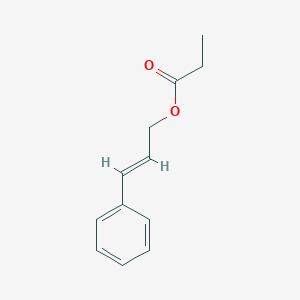
Chromium(2+);difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+);difluoride is a chemical compound that has attracted the attention of many researchers due to its unique properties and potential applications in various fields. This compound is also known as CrF2, and it is an inorganic compound that consists of chromium in its +2 oxidation state and two fluoride ions.
Wirkmechanismus
The mechanism of action of chromium(2+);difluoride is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which can activate certain substrates and facilitate chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of chromium(2+);difluoride. However, some studies have shown that exposure to this compound can cause respiratory and skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using chromium(2+);difluoride in lab experiments is its high stability and low reactivity, which makes it a suitable candidate for various reactions. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on chromium(2+);difluoride. One possible direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in other fields, such as medicine and energy storage. Additionally, more research is needed to understand the mechanism of action and the potential toxic effects of this compound.
Synthesemethoden
The synthesis of chromium(2+);difluoride can be achieved through various methods, including the reaction of chromium(II) acetate with hydrogen fluoride gas or the reaction of chromium(II) oxide with hydrofluoric acid. Another method involves the reaction of chromium(II) chloride with ammonium fluoride in anhydrous ammonia.
Wissenschaftliche Forschungsanwendungen
Chromium(2+);difluoride has been widely studied for its potential applications in various fields, including catalysis, materials science, and nanotechnology. In catalysis, this compound has shown promising results in the oxidation of alcohols and the reduction of nitro compounds. In materials science, CrF2 has been used as a precursor for the synthesis of other materials such as chromium(III) oxide and chromium(III) fluoride. In nanotechnology, CrF2 has been used as a building block for the synthesis of magnetic nanoparticles.
Eigenschaften
IUPAC Name |
chromium(2+);difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYGEKNFJULJY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.993 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromous fluoride | |
CAS RN |
10049-10-2 |
Source


|
| Record name | Chromium fluoride (CrF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHROMOUS FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XZY98IXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

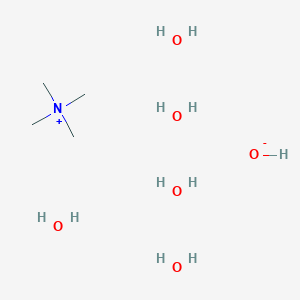
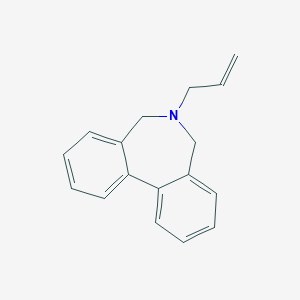
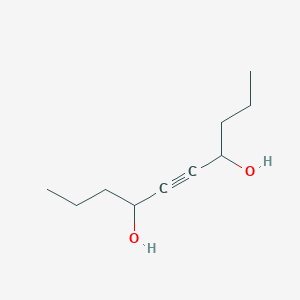
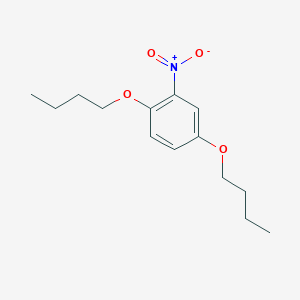
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
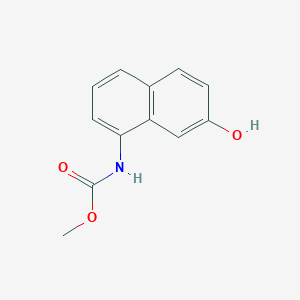
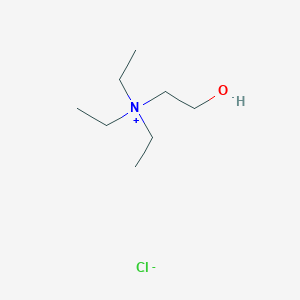
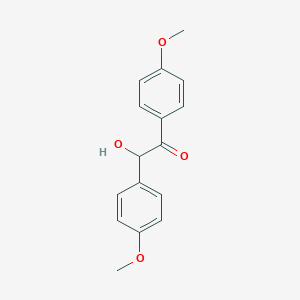
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
